molecular formula C13H11F2N B1440309 (2',2-Difluorobiphenyl-4-yl)methanamine CAS No. 1214336-12-5

(2',2-Difluorobiphenyl-4-yl)methanamine

Cat. No.: B1440309
CAS No.: 1214336-12-5
M. Wt: 219.23 g/mol
InChI Key: PQQZZRUHMPCIOP-UHFFFAOYSA-N
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Description

2-(2-Difluorobiphenyl-4-yl)methanamine, or 2-(2,4-Difluorobiphenyl-4-yl)methanamine, is an organic compound composed of a nitrogen-containing amine group, a carbon-containing methylamino group, and two fluorinated biphenyl rings. It is a white crystalline solid with a melting point of 186-188 °C. This compound is of great interest to researchers due to its potential applications in a variety of fields, such as organic synthesis, drug development, and chemical analysis.

Scientific Research Applications

Efficient Transfer Hydrogenation Reactions

(2',2-Difluorobiphenyl-4-yl)methanamine and related compounds have been explored for their roles in catalyzing efficient transfer hydrogenation reactions. For instance, quinazoline-based ruthenium complexes have been synthesized and examined for their catalytic efficiency in transfer hydrogenation of acetophenone derivatives, achieving excellent conversions up to 99% and high turnover frequencies (TOF) values of up to 118,800 h−1 using minimal catalyst concentrations.

Synthesis and Characterization of Novel Compounds

Novel compounds such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine have been successfully synthesized through specific reactions, demonstrating the potential of this compound derivatives in creating new materials with characterized spectroscopic techniques.

Organic Light-Emitting Devices (OLEDs)

Derivatives of this compound, like novel 2,4-difluorophenyl-functionalized triphenylamine and its dimer, have been synthesized and used as hole-injecting/hole-transporting layers in OLEDs. These materials have shown to significantly improve device efficiency and luminance, highlighting the impact of electron-withdrawing fluorinated substituents in electronics.

Catalytic Applications

This compound derivatives have been involved in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, showing good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state.

Synthesis of Chiral Compounds

The chemical has also been used in the synthesis of chiral (Indol‐2‐yl)methanamines, leveraging strategies like the 9-phenyl-9-fluorenyl (Pf) protecting group. This research provides insight into the stereochemical protecting effects and potential applications in natural products and pharmaceuticals.

Corrosion Inhibition

Amino acid compounds related to this compound have been evaluated as eco-friendly corrosion inhibitors for steel in acidic solutions, highlighting their potential in industrial applications to protect metals from corrosion.

Properties

IUPAC Name

[3-fluoro-4-(2-fluorophenyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c14-12-4-2-1-3-10(12)11-6-5-9(8-16)7-13(11)15/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQZZRUHMPCIOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)CN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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